1-[(4R,5R)-4,5-dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-pneumocandin A0, hydrate
Overview
Description
FR179642 is the cyclic peptide nucleus of the lipopeptide antifungal FR901379 and an intermediate in the synthesis of the echinocandin antifungal FK463 (micafungin; ).
Scientific Research Applications
Genetic Manipulation for Antifungal Activity Enhancement
Pneumocandins, including variants of the compound , have been genetically manipulated to produce analogues with varying degrees of hydroxylation, affecting their antifungal potency. Specifically, insertional inactivation of genes within the pneumocandin biosynthetic gene cluster has led to the generation of pneumocandin analogues with altered hydroxyl group presence. This modification directly impacts the compound's ability to inhibit fungal cell wall biogenesis by noncompetitively inhibiting 1,3-β-glucan synthase, a critical component in fungal cell walls. These findings suggest the potential for engineering the biosynthesis pathways of such compounds to enhance their antifungal properties against pathogens like Candida species and Aspergillus fumigatus (Li et al., 2015).
Role in Echinocandin B Biosynthesis
Research into the echinocandin B biosynthetic gene cluster has revealed the involvement of specific amino acids, including hydroxylated variants similar to those found in the compound , in the production of echinocandins. Echinocandins are crucial antifungal agents used in treating invasive candidiasis. The biosynthetic pathway involves several key enzymes and substrates, leading to the formation of echinocandin B, highlighting the importance of hydroxylated amino acids in the production of clinically relevant antifungal compounds (Cacho et al., 2012).
Enzymatic Production of Modified Amino Acids
Enzymatic studies on l-isoleucine dioxygenase (IDO) from Bacillus thuringiensis have demonstrated its ability to catalyze hydroxylation, dehydrogenation, and sulfoxidation reactions, producing modified amino acids like 4-hydroxyisoleucine. This enzyme's activity underscores the potential for biotechnological applications in generating amino acid derivatives, including those structurally related to the compound of interest, for various industrial and pharmaceutical purposes (Hibi et al., 2011).
properties
IUPAC Name |
[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-18-amino-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H52N8O20S.H2O/c1-11-9-43-25(26(11)50)33(57)41-31(55)19(48)7-15(36)29(53)38-22(12(2)44)34(58)42-10-14(45)6-16(42)30(54)40-24(32(56)39-23(35(43)59)18(47)8-21(37)49)28(52)27(51)13-3-4-17(46)20(5-13)63-64(60,61)62;/h3-5,11-12,14-16,18-19,22-28,31,44-48,50-52,55H,6-10,36H2,1-2H3,(H2,37,49)(H,38,53)(H,39,56)(H,40,54)(H,41,57)(H,60,61,62);1H2/t11-,12+,14+,15-,16-,18+,19+,22-,23-,24-,25-,26-,27-,28-,31+;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZYGLYWNMDXAW-IOAKHOJDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C(C1O)C(=O)NC(C(CC(C(=O)NC(C(=O)N3CC(CC3C(=O)NC(C(=O)NC(C2=O)C(CC(=O)N)O)C(C(C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)O)C(C)O)N)O)O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN2[C@@H]([C@H]1O)C(=O)N[C@@H]([C@@H](C[C@@H](C(=O)N[C@H](C(=O)N3C[C@@H](C[C@H]3C(=O)N[C@H](C(=O)N[C@H](C2=O)[C@@H](CC(=O)N)O)[C@@H]([C@H](C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)O)[C@@H](C)O)N)O)O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H54N8O21S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
954.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4R,5R)-4,5-dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-pneumocandin A0, hydrate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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